5-HT7 Receptor Affinity: 3-Methoxyphenethyl Moiety Confers Nanomolar Potency in 1-Aryl-4-(2-arylethyl)piperazine Series
In a systematic evaluation of 1-aryl-4-(2-arylethyl)piperazine derivatives, compounds bearing the 3-methoxyphenethyl moiety demonstrated 5-HT7 receptor binding affinities spanning Ki = 8.2 nM to 474 nM, with the optimal substitution pattern achieving sub-10 nM potency [1]. Specifically, 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (Compound 20) exhibited Ki = 8.2 nM at rat 5-HT7 receptors [1]. In contrast, SAR studies reveal that 4-methoxyphenyl-substituted analogs in comparable series preferentially target 5-HT1A receptors with reduced 5-HT7 affinity [2]. This quantitative affinity range provides a benchmark for selecting the 3-methoxy positional isomer as the starting point for 5-HT7-targeted lead optimization.
| Evidence Dimension | 5-HT7 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8.2 nM to 474 nM (series containing 3-methoxyphenethyl moiety) |
| Comparator Or Baseline | 4-methoxyphenyl-substituted analogs show preferential 5-HT1A binding with lower 5-HT7 affinity |
| Quantified Difference | Optimal 3-methoxy derivative achieves Ki = 8.2 nM for 5-HT7 |
| Conditions | Rat 5-HT7 receptor radioligand binding assay; [3H]-5-CT as radioligand |
Why This Matters
This data establishes the 3-methoxyphenethyl fragment as a privileged scaffold for achieving sub-10 nM 5-HT7 receptor affinity, directly informing lead selection criteria in CNS drug discovery programs targeting serotonergic pathways.
- [1] Leopoldo M, Berardi F, Colabufo NA, et al. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. J Pharm Pharmacol. 2004;56(2):247-255. View Source
- [2] Lacivita E, Leopoldo M, Berardi F, Perrone R. 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in CNS disorders. Pharmacol Ther. 2012;129(2):120-148. View Source
